![molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2](/img/structure/B121663.png)
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a compound that can be associated with various synthetic approaches and chemical reactions in the context of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate chemistry, which can be useful for understanding the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related carbamate compounds involves a variety of strategies. For instance, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step is described, highlighting the importance of stereochemistry in the synthesis of complex molecules . Additionally, the preparation of hydroxamic acids from N-benzyloxy carbamic acid ethyl ester demonstrates the versatility of carbamate derivatives in synthesizing chelating agents . The use of recombinant diketoreductase in a biphasic system to reduce a benzyloxy-substituted compound to a dihydroxy product further exemplifies the synthetic utility of carbamate intermediates .
Molecular Structure Analysis
The molecular structure of carbamate compounds is crucial for their reactivity and function. The papers discuss various carbamate derivatives, such as N-benzyloxy carbamates, which can undergo intramolecular cyclization with carbon nucleophiles to form cyclic hydroxamic acids . The stereochemistry of these compounds is also significant, as seen in the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates, where the absolute stereochemistry can be controlled with an achiral catalyst .
Chemical Reactions Analysis
Carbamate compounds participate in a range of chemical reactions. The Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to form benzo[a]carbazoles demonstrates the reactivity of carbamate derivatives in complex molecule formation . The electrochemical behavior of a NAD+ model compound, which is a benzyl carbamate derivative, shows the potential for redox reactions and the formation of dihydropyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds are influenced by their molecular structure. For example, the fluorescence derivatization of alcohols using a quinoxaline-2-carbonyl derivative indicates the sensitivity of carbamate derivatives to form fluorescent esters, which can be used in high-performance liquid chromatography . The reactivity of carbamate derivatives with stabilized carbon nucleophiles to form hydroxamic acids and other ligand systems also reflects their chemical versatility .
Applications De Recherche Scientifique
Catalytic Applications and Synthesis
- Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the effectiveness of Au(I) catalysts in the intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, leading to the formation of nitrogen, oxygen heterocycles, and vinyl tetrahydrocarbazoles with high yield and exo-selectivity. This process is applicable for the synthesis of various cyclic compounds including piperidine and pyrrolidine derivatives (Zhang et al., 2006; Kinder et al., 2008).
Spectroscopic Analysis
- Vibrational and Electronic Properties : The vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate were explored through FT-IR, FT-Raman spectra, and UV absorption spectroscopy. Theoretical DFT calculations were employed for molecular geometry and vibrational spectra analysis, highlighting the compound's electronic and nonlinear optical properties (Rao et al., 2016).
Chemical Synthesis and Mechanism Studies
- Synthesis and Mass Spectrometry : Research into the synthesis and characterization of phosphonate derivatives using benzyl carbamate revealed insights into reaction mechanisms and mass spectrometric fragmentations, providing pathways to novel compounds with potential applications in various fields (Cai et al., 2007).
Polymerizable Antioxidants
- New Monomeric Antioxidants : Studies on monomeric antioxidants containing hindered phenol groups showed their synthesis and characterization. These compounds exhibited significant stabilizing effects against thermal oxidation, indicating their potential in enhancing polymer stability (Pan et al., 1998).
Propriétés
IUPAC Name |
benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXAMRRMFCPXNC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510061 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
CAS RN |
71869-80-2 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
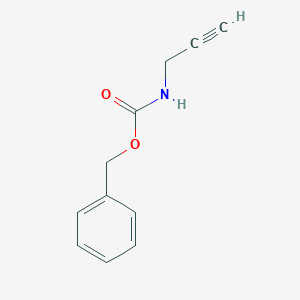
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)
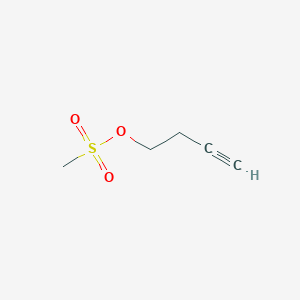
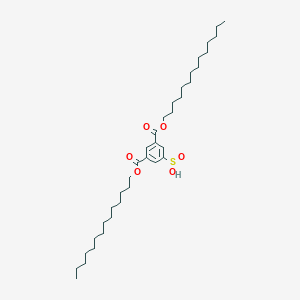
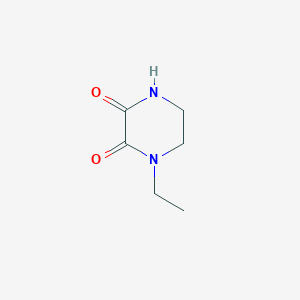
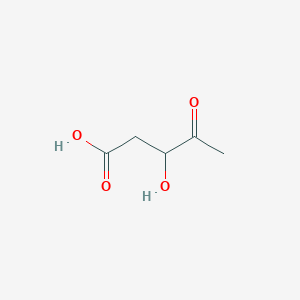
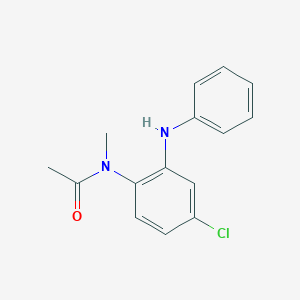
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)